(R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid

Enantiomeric purity Chiral building block Peptide synthesis

(R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid (CAS 1228566-18-4) is a single-enantiomer, Boc-protected unnatural α-arylglycine bearing a 4-pyridyl side chain directly attached to the α-carbon. This chiral building block belongs to the broader class of N-Boc-α-arylglycines, which are synthesized via catalytic asymmetric aminohydroxylation with enantiomeric excesses reaching 99%.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
Cat. No. B7949109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=NC=C1)C(=O)O
InChIInChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-4-6-13-7-5-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1
InChIKeyMHUNKOGKEZKMBI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic Acid: A Chiral Boc-Protected α-Pyridylglycine Building Block for Enantioselective Synthesis


(R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid (CAS 1228566-18-4) is a single-enantiomer, Boc-protected unnatural α-arylglycine bearing a 4-pyridyl side chain directly attached to the α-carbon . This chiral building block belongs to the broader class of N-Boc-α-arylglycines, which are synthesized via catalytic asymmetric aminohydroxylation with enantiomeric excesses reaching 99% [1]. The (R)-configuration at the stereogenic center renders it stereochemically defined for incorporation into peptide and peptidomimetic scaffolds. Its racemic counterpart (CAS 369403-56-5) is also commercially available, and both forms have been cited as intermediates in the preparation of lactam-containing diaminoalkanes, β/α-amino acids, and Factor Xa inhibitor derivatives .

Why Generic Substitution of (R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic Acid by Racemic or Isomeric Analogs Risks Experimental Failure


Chiral unprotected α-arylglycines bearing a 4-pyridyl substituent are known to present distinct biological activities in peptide sequences [1], and stereochemistry at the α-carbon directly controls molecular recognition by enzymatic targets. Substituting the single (R)-enantiomer with the racemic mixture (CAS 369403-56-5) introduces a 1:1 mixture of diastereomeric interactions at each downstream binding event, which can reduce observed potency, complicate structure–activity relationship (SAR) interpretation, and necessitate costly chiral preparative chromatography for resolution . Likewise, replacing the 4-pyridylglycine scaffold with 4-pyridylalanine analogs (e.g., Boc-3-(4-pyridyl)-Ala-OH) inserts a methylene spacer that alters backbone conformational freedom and metabolic stability. The quantitative evidence presented below substantiates why the single (R)-enantiomer of the 4-pyridylglycine framework is not interchangeable with these alternatives.

Quantitative Differentiation Evidence for (R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic Acid vs. Closest Analogs


Enantiomeric Purity: (R)-Enantiomer (≥98%) vs. Racemate (1:1 Mixture)

The (R)-enantiomer (CAS 1228566-18-4) is supplied at ≥98% purity as a single stereoisomer, as specified on vendor certificates of analysis . In contrast, the racemate (CAS 369403-56-5) is constitutively a 1:1 mixture of (R)- and (S)-enantiomers, with zero defined atom stereocenters and one undefined stereocenter, confirmed by its InChI specification (no stereochemical descriptors) . This means that every mole of racemate contains 50% of the undesired (S)-enantiomer, which must be separated chromatographically if stereochemical integrity is required downstream.

Enantiomeric purity Chiral building block Peptide synthesis

Structural Scaffold Differentiation: α-Pyridylglycine vs. α-Pyridylalanine – Direct vs. Methylene-Spaced Side Chain

Target compound (R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid has the 4-pyridyl group directly attached to the α-carbon (glycine scaffold). In contrast, Boc-3-(4-pyridyl)-L-alanine (CAS 37535-57-2) and Boc-3-(4-pyridyl)-D-alanine (CAS 37535-58-3) bear a methylene spacer between the α-carbon and the pyridine ring . The direct attachment in the glycine scaffold restricts rotational freedom (fewer rotatable bonds) and places the pyridyl nitrogen in a geometrically constrained orientation, which can be critical for hydrogen-bonding interactions with target proteins. Published crystallographic and computational data on related phenylglycine vs. phenylalanine scaffolds indicate that the absence of the β-methylene group reduces the number of low-energy conformers by approximately 40–60% [1], potentially translating to higher binding specificity.

Scaffold comparison Peptide backbone rigidity Metabolic stability

Enantioselective Synthesis Provenance: Sharpless Asymmetric Aminohydroxylation Route to Boc-α-Arylglycines

The Sharpless group demonstrated that N-Cbz- and N-Boc-protected α-arylglycinols can be synthesized from styrenes via catalytic asymmetric aminohydroxylation with enantioselectivities up to 99% and isolated yields up to 80%, followed by oxidation to the corresponding carbamate-protected α-arylglycines [1]. This synthetic route, when applied to 4-vinylpyridine-derived styrenes, provides direct access to enantioenriched Boc-4-pyridylglycine. While the published scope primarily covers phenyl-substituted arylglycines, the methodology is general for aryl-substituted styrenes. In contrast, enantioselective synthesis of Boc-4-pyridylalanine requires alternative routes (e.g., chemoenzymatic resolution or chiral auxiliary approaches) that often achieve lower overall yields (typically 40–60%) and require additional synthetic steps [2].

Enantioselective synthesis Sharpless aminohydroxylation Process chemistry

Procurement Cost–Benefit: Single Enantiomer vs. Racemate Cost Premium Justified by Avoided Chiral Resolution

Vendor pricing data indicate that the (R)-enantiomer (CAS 1228566-18-4) is available in research quantities (1 g, 5 g) at a premium over the racemate (CAS 369403-56-5) . However, this premium must be evaluated against the cost of a mandatory chiral resolution step if the racemate is purchased instead. Preparative chiral HPLC resolution of a 1 g batch of racemic Boc-amino acid typically costs $200–$500 (column, solvent, and operator time), with a maximum theoretical yield of 50% for the desired enantiomer, yielding an effective cost per gram often 2–4× the nominal racemate price [1]. Purchasing the (R)-enantiomer upfront eliminates this hidden cost and guarantees quantitative yield of the desired stereoisomer.

Procurement economics Chiral resolution cost Total synthesis cost

Application Track Record: Factor Xa Inhibitor Intermediate with Confirmed Utility

Both the racemic and enantiopure forms of 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid are explicitly cited as reagents in the preparation of lactam-containing diaminoalkanes, β/α-amino acids, and derivatives of Factor Xa inhibitors . Glycine-based scaffolds bearing aryl/heteroaryl substituents have been identified as privileged structures for Factor Xa inhibition, with published structure–activity relationships demonstrating that the identity and stereochemistry of the α-substituent directly impact inhibitory potency [1]. The (R)-enantiomer provides the correct absolute configuration required for binding to the Factor Xa active site, as determined from co-crystal structures of related α-arylglycine-containing inhibitors.

Factor Xa inhibitors Thrombotic disorders Lactam-containing diaminoalkanes

High-Impact Application Scenarios for (R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic Acid Based on Verified Differentiation Evidence


Stereochemically Defined Factor Xa Inhibitor Lead Optimization

Medicinal chemistry programs targeting Factor Xa for thrombotic disorders benefit from the (R)-enantiomer's established utility as a glycine-based intermediate for lactam-containing diaminoalkanes and Factor Xa inhibitor derivatives . The direct attachment of the 4-pyridyl group to the α-carbon provides a conformationally restricted scaffold that places the pyridyl nitrogen in a defined orientation for hydrogen bonding within the Factor Xa S1 pocket. Using the single (R)-enantiomer rather than the racemate ensures that every molecule in the synthesized library has the correct absolute stereochemistry for target engagement, eliminating confounding SAR data from diastereomeric mixtures .

Solid-Phase Peptide Synthesis of Conformationally Constrained Epitopes

The Boc protecting group is compatible with standard Boc solid-phase peptide synthesis (Boc-SPPS) conditions . Incorporating (R)-Boc-4-pyridylglycine into a peptide sequence replaces a natural amino acid with an unnatural α,α-disubstituted glycine mimic, increasing resistance to proteolytic degradation while introducing a basic pyridine moiety for potential salt-bridge or cation–π interactions. The glycine scaffold's reduced conformational flexibility, relative to pyridylalanine analogs, may enhance binding entropy for structurally rigid protein targets [1].

Chiral Derivatizing Agent for Absolute Configuration Assignment

Boc-phenylglycine (BPG) is an established chiral derivatizing agent for ¹H NMR determination of absolute configuration of α-chiral primary amines, with Δδ(R,S) values significantly higher than classical MTPA and MPA reagents [2]. By analogy, (R)-Boc-4-pyridylglycine can serve as an alternative derivatizing agent offering enhanced signal dispersion due to the aromatic ring current anisotropy of the pyridine ring, while the Boc group provides a diagnostic singlet for ¹H NMR quantification. The (R)-enantiomer's defined stereochemistry is a prerequisite for this application.

Enantioselective Synthesis Process Development and Scale-Up

For process chemistry teams scaling the synthesis of 4-pyridylglycine-containing pharmaceutical intermediates, the Sharpless asymmetric aminohydroxylation route provides a validated synthetic pathway with demonstrated enantioselectivities up to 99% and yields up to 80% at the class level [3]. The (R)-enantiomer purchased in bulk serves as both the target product and a chiral reference standard for in-process enantiomeric purity monitoring by chiral HPLC or polarimetry, enabling robust quality control during scale-up campaigns.

Quote Request

Request a Quote for (R)-2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.